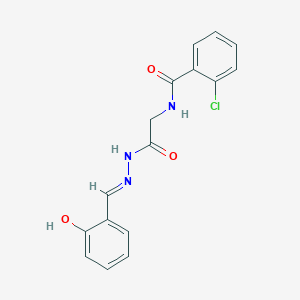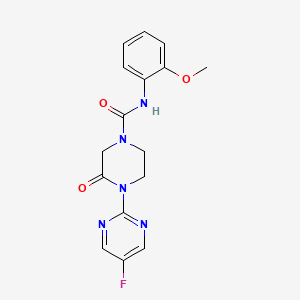
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPMP or 5-Fluoro-2'-deoxyuridine-5'-monophosphate. FPMP is a derivative of 5-fluorouracil, which is a chemotherapeutic agent commonly used to treat cancer. However, FPMP is not used as a drug and is only used for research purposes.
Wirkmechanismus
FPMP is a competitive inhibitor of TS, which means that it binds to the active site of TS and prevents the binding of its natural substrate, deoxyuridine monophosphate (dUMP). The inhibition of TS by FPMP leads to the depletion of thymidine triphosphate (dTTP), which is an essential building block for DNA synthesis. The depletion of dTTP leads to DNA damage and cell death.
Biochemische Und Physiologische Effekte
FPMP has been shown to have potent antitumor activity in vitro and in vivo. FPMP has been shown to inhibit the growth of a wide range of cancer cell lines, including colon, breast, and lung cancer. FPMP has also been shown to have synergistic effects when combined with other chemotherapeutic agents such as 5-fluorouracil and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPMP in lab experiments is its specificity towards TS. FPMP is a potent inhibitor of TS and does not affect other enzymes involved in DNA synthesis. This specificity allows researchers to study the role of TS in cancer cells without interfering with other cellular processes. However, one limitation of using FPMP is its toxicity towards normal cells. FPMP can cause DNA damage and cell death in normal cells, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of FPMP in scientific research. One direction is the development of new TS inhibitors for cancer therapy. FPMP has been used as a starting point for the development of new TS inhibitors with improved potency and selectivity. Another direction is the investigation of the role of TS in other cellular processes such as DNA repair and cell cycle regulation. FPMP can be used as a tool to study the interaction between TS and other proteins involved in these processes. Finally, FPMP can be used to study the mechanism of action of other chemotherapeutic agents that target TS. FPMP can be used to investigate the synergistic effects of these agents and to identify new combination therapies for cancer treatment.
Synthesemethoden
The synthesis of FPMP involves the reaction between 5-fluorouracil and 2-methoxyphenylpiperazine-1-carboxylic acid. The reaction takes place in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields FPMP as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
FPMP has been used in scientific research as a tool to study the mechanism of action of thymidylate synthase (TS), which is an enzyme involved in DNA synthesis. FPMP is a potent inhibitor of TS and is used to study the interaction between TS and its substrates. FPMP has also been used in studies to investigate the role of TS in cancer cells and to identify new TS inhibitors for cancer therapy.
Eigenschaften
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-25-13-5-3-2-4-12(13)20-16(24)21-6-7-22(14(23)10-21)15-18-8-11(17)9-19-15/h2-5,8-9H,6-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPDWNSLGNGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
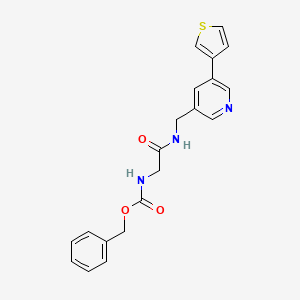
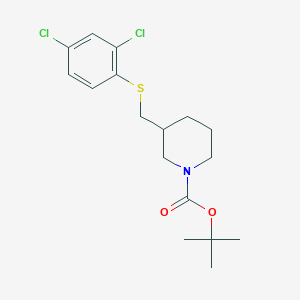
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)

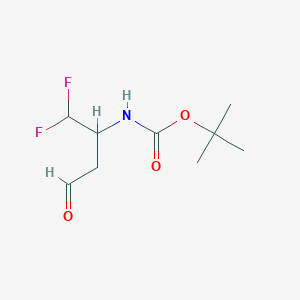
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
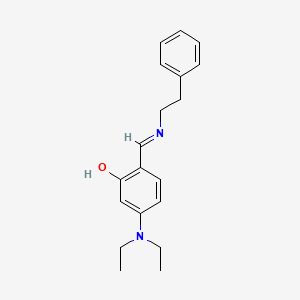
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
